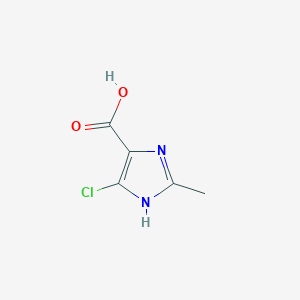

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

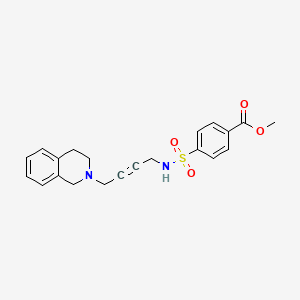

The molecular formula of 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid is C7H7ClN2O3 . It consists of a chlorinated imidazole ring with a carboxylic acid group at position 5 and a methyl group at position 2. The molecular weight is approximately 236.65 g/mol .

Chemical Reactions Analysis

Imidazoles participate in diverse chemical reactions, including cycloadditions, condensations, and functional group transformations. For instance, the formation of 1,2,4-trisubstituted imidazoles can be achieved in a one-pot, four-component synthesis by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .

科学的研究の応用

Antihypertensive Agent Synthesis

4-Chloro-2-methyl-1H-imidazole-5-carboxylic acid derivatives have been investigated in the synthesis of nonpeptide angiotensin II receptor antagonists. These compounds, such as 4-(1-hydroxyalkyl)-imidazole derivatives, have shown strong binding affinity to the angiotensin II receptor and have been effective in inhibiting angiotensin II-induced pressor responses, potentially useful in treating hypertension (Yanagisawa et al., 1996).

Antiviral Nucleoside Synthesis

A lithiation route involving derivatives of imidazole carboxylic acids, such as 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has been applied in the synthesis of 3-deazaguanosine, an antiviral nucleoside. This method allows for the creation of a wide range of 5-substituted derivatives, which can be significant in developing antiviral therapies (Tanaka et al., 1986).

Synthesis of Imidazole Derivatives

Research has focused on the efficient synthesis of imidazole derivatives, recognizing the importance of compounds like 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid as precursors for biologically active compounds. This research has implications for large-scale synthesis and the preparation of analogs, contributing to pharmaceutical and medicinal chemistry (Davood et al., 2008).

Antioxidant Activity

Studies have been conducted on the synthesis and evaluation of the antioxidant activity of imidazole derivatives, including those related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid. These derivatives have exhibited high antioxidant action, potentially useful in developing therapeutic agents with antioxidant properties (Grozav et al., 2014).

Peptidomimetics and ACE Inhibitors

Research on novel 2-butyl-4-chloro-1-methylimidazole derived peptidomimetics, related to 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid, has led to the discovery of potent Angiotensin Converting Enzyme (ACE) inhibitors. These findings are significant for the development of new medications for hypertension and related cardiovascular diseases (Jallapally et al., 2015).

将来の方向性

特性

IUPAC Name |

5-chloro-2-methyl-1H-imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-7-3(5(9)10)4(6)8-2/h1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHHGELVASWLKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-methyl-1H-imidazole-5-carboxylic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-({2-[4-(5-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-oxoethyl}sulfanyl)-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2501995.png)

![2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid](/img/structure/B2501997.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B2502001.png)

![3-Amino-1-[(4-methylphenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2502005.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2502009.png)

![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2502015.png)

![3-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2502016.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2502017.png)